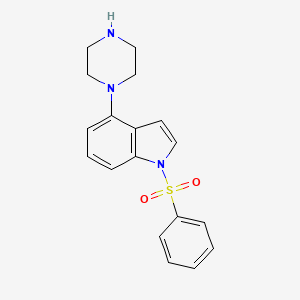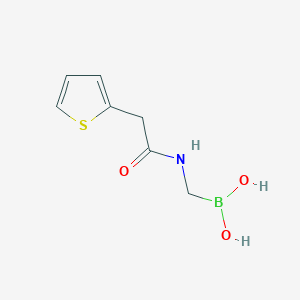
CID 138291
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the PubChem CID 138291 is known as Cerulatinib. It is a small molecule inhibitor that targets specific kinases involved in various cellular processes. Cerulatinib has garnered attention for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
Cerulatinib can be synthesized through a multi-step process involving various organic reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cerulatinib involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial production also focuses on minimizing waste and improving the overall efficiency of the process.
化学反応の分析
Types of Reactions
Cerulatinib undergoes various chemical reactions, including:
Oxidation: Cerulatinib can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups in Cerulatinib, potentially affecting its efficacy.
Substitution: Substitution reactions can introduce different substituents into the Cerulatinib molecule, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Cerulatinib, each with distinct chemical and biological properties
科学的研究の応用
Cerulatinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating cancers, particularly those driven by specific kinase mutations.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
作用機序
Cerulatinib exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling cascade, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of Cerulatinib include various receptor tyrosine kinases and non-receptor kinases, which play critical roles in cancer and inflammatory diseases.
類似化合物との比較
Cerulatinib is unique in its selectivity and potency as a kinase inhibitor. It is often compared with other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor inhibitor used in non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in renal cell carcinoma and gastrointestinal stromal tumors.
Compared to these compounds, Cerulatinib offers distinct advantages in terms of its selectivity for specific kinases and its potential to overcome resistance mechanisms in cancer therapy.
特性
CAS番号 |
4548-06-5 |
|---|---|
分子式 |
C4H8 |
分子量 |
56.11 g/mol |
IUPAC名 |
cyclobutane |
InChI |
InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |
InChIキー |
PMPVIKIVABFJJI-UHFFFAOYSA-N |
正規SMILES |
C1CCC1 |
沸点 |
13.08 °C @ 741 MM HG |
Color/Form |
Colorless gas |
密度 |
0.7038 AT 0 °C; 0.7125 @ 5 °C |
引火点 |
BELOW 50 °F Closed Cup |
melting_point |
-80 °C |
| 4548-06-5 | |
物理的記述 |
Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Colorless gas; bp = 13 deg C; [Hawley] |
溶解性 |
INSOL IN WATER; FREELY SOL IN ALCOHOL, ACETONE Sol in ethanol, ether, and acetone |
蒸気密度 |
1.93 (AIR= 1) |
蒸気圧 |
1.18X10+3 mm Hg @ 25 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
